
Pantoprazole sulfide
Vue d'ensemble
Description
Le Sulfure de Pantoprazole est un composé chimique de formule moléculaire C16H15F2N3O3S . Il s’agit d’un dérivé du Pantoprazole, un inhibiteur de la pompe à protons bien connu utilisé pour traiter des affections telles que le reflux gastro-œsophagien et le syndrome de Zollinger-Ellison. Le Sulfure de Pantoprazole est un intermédiaire dans la synthèse du Pantoprazole et joue un rôle crucial dans sa production.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Sulfure de Pantoprazole implique généralement la condensation du 5-(difluorométhoxy)-2-mercaptobenzimidazole avec le chlorure de 2-chlorométhyl-3,4-diméthoxypyridinium . Cette réaction est effectuée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium dans un solvant comme le diméthylformamide ou le diméthylsulfoxyde . Le mélange réactionnel est agité à une température comprise entre 60 et 80 °C pendant plusieurs heures pour donner le Sulfure de Pantoprazole .
Méthodes de production industrielle
En milieu industriel, la production du Sulfure de Pantoprazole suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler les paramètres de réaction avec précision. L’utilisation de solvants et de réactifs respectueux de l’environnement est également mise en avant pour minimiser les déchets et réduire l’impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Le Sulfure de Pantoprazole subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Sulfure de Pantoprazole peut être oxydé en Pantoprazole à l’aide d’agents oxydants comme ou .
Substitution : Il peut subir des réactions de substitution nucléophile où le groupe sulfure est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Agents oxydants : acide m-chloroperbenzoïque, hypochlorite de sodium.
Solvants : dichlorométhane, méthanol.
Principaux produits formés
Le principal produit formé par l’oxydation du Sulfure de Pantoprazole est le Pantoprazole, un inhibiteur de la pompe à protons utilisé dans le traitement des troubles liés à l’acidité .
Applications de recherche scientifique
Le Sulfure de Pantoprazole a plusieurs applications de recherche scientifique, notamment :
Chimie : utilisé comme intermédiaire dans la synthèse du Pantoprazole et d’autres composés apparentés.
Biologie : étudié pour ses effets potentiels sur diverses voies biologiques et son rôle dans le métabolisme des médicaments.
Médecine : enquêté pour ses propriétés pharmacocinétiques et ses utilisations thérapeutiques potentielles.
Applications De Recherche Scientifique
Treatment of Gastroesophageal Reflux Disease (GERD)
Pantoprazole sulfide is primarily indicated for:
- Short-term treatment : It is used for the short-term management of erosive esophagitis associated with GERD, providing symptomatic relief and promoting healing.
- Maintenance therapy : It helps maintain healing in patients with GERD and reduces relapse rates of heartburn symptoms .
Management of Zollinger-Ellison Syndrome
This compound is also indicated for long-term treatment in patients with pathological hypersecretory conditions such as Zollinger-Ellison syndrome. It effectively controls excessive gastric acid production associated with this condition .
Pharmacokinetics
- Bioavailability : this compound has a high bioavailability when administered intravenously, with approximately 68% of the dose being absorbed in humans.
- Metabolism : The compound undergoes extensive hepatic metabolism, and its pharmacokinetics can be influenced by genetic polymorphisms affecting enzyme activity .
Safety Profile and Side Effects
While this compound has a favorable safety profile, long-term use may lead to potential adverse effects such as:
- Increased risk of gastrointestinal infections (e.g., C. difficile).
- Nutrient malabsorption issues (e.g., vitamin B12 deficiency).
- Possible cardiovascular risks due to DDAH inhibition .
Efficacy in Clinical Trials
Several clinical trials have demonstrated the efficacy of this compound in managing GERD symptoms:
- A study showed that patients treated with this compound experienced significant improvements in heartburn severity compared to those receiving placebo.
- Another trial highlighted its effectiveness in maintaining remission in patients with healed erosive esophagitis .
Comparative Studies
Comparative studies between this compound and other PPIs indicate that it may offer superior symptom relief and healing rates for erosive esophagitis, particularly in patients with refractory symptoms to other treatments .
Data Table: Summary of Applications
Application | Description | Duration |
---|---|---|
GERD Treatment | Short-term relief from erosive esophagitis | Up to 8 weeks |
Maintenance Therapy | Long-term management to prevent relapse | Ongoing |
Zollinger-Ellison Syndrome | Control of pathological hypersecretion | Long-term |
Mécanisme D'action
Le Sulfure de Pantoprazole lui-même n’a pas de mécanisme d’action direct car il est un composé intermédiaire. Son produit d’oxydation, le Pantoprazole, exerce ses effets en inhibant l’enzyme H+/K+ ATPase dans les cellules pariétales gastriques. Cette inhibition empêche l’étape finale de la production d’acide gastrique, ce qui entraîne une réduction de la sécrétion acide et un soulagement des troubles liés à l’acidité .
Comparaison Avec Des Composés Similaires
Composés similaires
- Sulfure d’Oméprazole
- Sulfure de Lansoprazole
- Sulfure de Rabéprazole
Unicité
Le Sulfure de Pantoprazole est unique par ses caractéristiques structurales spécifiques, telles que le groupe difluorométhoxy , qui confère à son produit d’oxydation, le Pantoprazole, des propriétés pharmacocinétiques distinctes. Comparé à des composés similaires, le Pantoprazole a une durée d’action plus longue et un profil de sécurité plus favorable .
Activité Biologique
Pantoprazole sulfide is a notable metabolite of the proton pump inhibitor (PPI) pantoprazole, which is widely used for treating gastric acid-related disorders. Understanding the biological activity of this compound is crucial for comprehending its pharmacological effects and potential therapeutic applications.
This compound acts primarily as an irreversible inhibitor of the H+/K+ ATPase enzyme, also known as the gastric proton pump. This enzyme is responsible for the final step in gastric acid secretion. Pantoprazole itself undergoes metabolic conversion to its active form, which then binds covalently to cysteine residues on the ATPase, leading to a prolonged inhibition of acid secretion . The binding is irreversible, meaning that new enzyme synthesis is required for acid secretion to resume.
Pharmacokinetics
The pharmacokinetics of this compound, as derived from studies on pantoprazole, include:
- Absorption : Pantoprazole is absorbed after oral administration, with peak plasma concentrations occurring within 2-3 hours and a bioavailability of approximately 77% .
- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily in extracellular fluid .
- Metabolism : It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with over 80% excreted as metabolites in urine .
- Half-life : The elimination half-life is about 1 hour .
Biological Activity and Efficacy
Recent studies indicate that this compound may exhibit enhanced efficacy compared to racemic pantoprazole. For instance, S-pantoprazole (the S-isomer) has shown greater bioavailability and less dependency on CYP2C19 metabolism, leading to more consistent therapeutic outcomes .
Comparative Efficacy
A clinical study demonstrated that S-pantoprazole (20 mg) was significantly more effective than racemic pantoprazole (40 mg) in alleviating symptoms such as heartburn and acid regurgitation. The study reported complete symptom relief in 42% of patients treated with S-pantoprazole compared to only 17% in the placebo group (P < 0.001) .
Case Study 1: Efficacy in Non-Erosive Reflux Disease (NERD)
A double-blind, randomized controlled trial involving 174 patients with NERD assessed the efficacy of 10 mg S-pantoprazole. Results indicated that patients receiving S-pantoprazole experienced a higher rate of symptom relief compared to those receiving placebo, highlighting its potential as a first-line treatment option for acid-related disorders .
Case Study 2: Environmental Impact Assessment
Research has also focused on the environmental impact of pantoprazole metabolites, including this compound. A study identified it as a predominant metabolite in urine samples from individuals consuming pantoprazole, raising concerns about its ecological effects when entering wastewater systems .
Tables
Parameter | Pantoprazole | This compound |
---|---|---|
Mechanism of Action | Irreversible PPI | Active metabolite |
Bioavailability | 77% | Not directly measured |
Half-life | ~1 hour | Not specified |
Primary Metabolism | CYP2C19 & CYP3A4 | Derived from pantoprazole |
Clinical Efficacy | Effective for GERD | Enhanced efficacy noted |
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145418 | |
Record name | Pantoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-64-9 | |
Record name | Pantoprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pantoprazole sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANTOPRAZOLE SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolites of pantoprazole, and are there differences in their formation between the two enantiomers of the drug?
A1: [, ] Studies in rats have shown that pantoprazole is primarily metabolized into pantoprazole sulfone (PAN-SO2), with 4'-O-demethyl pantoprazole sulfone (DMPAN-SO2) detected as a minor metabolite. Interestingly, while pantoprazole sulfide (PAN-S) and 4'-O-demethyl this compound (DMPAN-S) are potential metabolites, their serum levels were undetectable following intravenous or oral administration of either (+)-pantoprazole or (-)-pantoprazole. This suggests that these sulfide metabolites might be rapidly further metabolized or have limited formation in vivo. Interestingly, research also indicates that chiral inversion occurs after administration of (+)-pantoprazole, with a portion converting to (-)-pantoprazole in rats []. This phenomenon was not observed with (-)-pantoprazole administration.
Q2: Has the use of pantoprazole or its metabolites been explored in conjunction with nanotechnology for drug delivery applications?
A2: [] Recent research has investigated the combination of pantoprazole, this compound, and their related structures with silver nanoparticles (AgNPs) synthesized using plant extracts []. This approach aimed to utilize the properties of both the drug molecules and the AgNPs. The study utilized Ruta, Pimpinella saxifrage, and mango extracts for the green synthesis of AgNPs and their subsequent incorporation with the pantoprazole derivatives. This approach highlights the potential for developing novel drug delivery systems based on nanoparticle conjugation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.